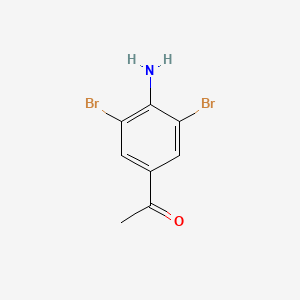

4'-Amino-3',5'-dibromoacetophenone

Übersicht

Beschreibung

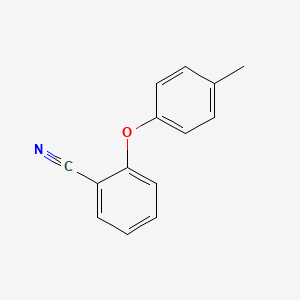

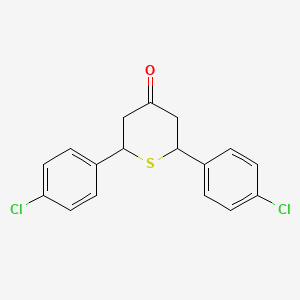

4'-Amino-3',5'-dibromoacetophenone is a chemical compound that is related to acetophenone derivatives. While the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and characterized provide insight into the potential properties and reactivity of 4'-Amino-3',5'-dibromoacetophenone. These related compounds include 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid , an unsymmetrical azine derivative of 4-aminoacetophenone , and an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione .

Synthesis Analysis

The synthesis of related acetophenone derivatives involves various organic reactions. For instance, the compound in paper is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. Similarly, the compound in paper is synthesized by reacting 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate. These methods suggest that the synthesis of 4'-Amino-3',5'-dibromoacetophenone could potentially involve halogenation reactions to introduce bromine atoms and an amination step to incorporate the amino group.

Molecular Structure Analysis

The molecular structures of the related compounds are characterized using techniques such as FT-IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction . The crystal structure of the compound in paper belongs to the triclinic unit cell, and the compound in paper features a six-membered nonplanar ring in an envelope conformation. These analyses provide a foundation for predicting the molecular structure of 4'-Amino-3',5'-dibromoacetophenone, which would likely exhibit characteristic IR and NMR peaks corresponding to the bromo and amino substituents.

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives can be inferred from the studies. For example, the compound in paper shows high chemical reactivity with a chemical softness of 2.48, indicating that 4'-Amino-3',5'-dibromoacetophenone may also exhibit significant reactivity, potentially in nucleophilic substitution reactions due to the presence of bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are determined through various analytical techniques. The thermal stability of the compound in paper is assessed using DTA and TGA analysis. The compound in paper exhibits potent inhibition of tyrosinase, suggesting that 4'-Amino-3',5'-dibromoacetophenone could also possess biological activity. The electronic properties and stability of these compounds are investigated through DFT studies, which could be applied to 4'-Amino-3',5'-dibromoacetophenone to predict its properties .

Wissenschaftliche Forschungsanwendungen

Synthon in Novel Compound Development

4'-Amino-3',5'-dibromoacetophenone is used as a synthon in the development of novel compounds. For instance, it undergoes a Vilsmeier reaction to afford derivatives used in further chemical synthesis. Such derivatives have been used to synthesize 1,6,8-triaryl-1H-pyrazoloquinolines (Maluleka & Mphahlele, 2013).

In Antibacterial Compound Synthesis

This compound has been involved in the synthesis of heterocyclic systems containing bridged nitrogen atoms, which exhibit antibacterial activities. Its condensation with various derivatives has been described, confirming its role in developing antibacterial agents (Hui et al., 2000).

In Anticonvulsant Drug Synthesis

It's also used in synthesizing anticonvulsant drugs. Starting from acetophenone derivatives, including those similar to 4'-Amino-3',5'-dibromoacetophenone, new 3-aminopyrroles were synthesized, showing significant anticonvulsant activity and low neurotoxicity (Unverferth et al., 1998).

In Ligand Synthesis and Characterization

4'-Amino-3',5'-dibromoacetophenone derivatives are used in the synthesis and characterization of ligands for complex formation. These ligands are crucial in understanding the structural and functional aspects of various chemical complexes (Schubert, Görls, & Weigand, 2007).

In Metal Ion Adsorption Studies

Modified forms of this compound, such as those immobilized onto silica gel surfaces, are studied for their metal ion adsorption capabilities. These studies are essential for environmental chemistry and pollution control (Cimen, Torun, & Bilgiç, 2015).

In Aldehyde Dehydrogenase Research

Derivatives of 4'-Amino-3',5'-dibromoacetophenone have been used in studying the active site of human liver aldehyde dehydrogenase, contributing to our understanding of this enzyme's mechanism (Abriola et al., 1987).

Wirkmechanismus

The mechanism of action of 4’-Amino-3’,5’-dibromoacetophenone is not specified in the search results. Its mechanism of action would depend on the specific context in which it is used, such as the type of reaction it is involved in or the biological system it interacts with.

Eigenschaften

IUPAC Name |

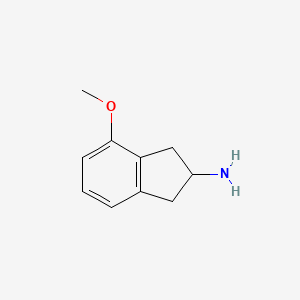

1-(4-amino-3,5-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXBJMFPXRNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511733 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Amino-3',5'-dibromoacetophenone | |

CAS RN |

22589-50-0 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)